molecular formula C21H20BrN3O3 B2490916 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide CAS No. 1797647-94-9

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide

Cat. No.: B2490916
CAS No.: 1797647-94-9
M. Wt: 442.313
InChI Key: MGUCQCOUDURSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(Benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide is a synthetic hybrid small molecule designed for kinase inhibition research, particularly in the field of oncology. It incorporates two privileged pharmacophores in medicinal chemistry: the benzofuran moiety and the piperidine ring, linked via an amide bond to a brominated nicotinamide head group . The benzofuran scaffold is widely recognized for its significant antitumor potential, with research indicating that brominated derivatives can exhibit enhanced cytotoxicity and selectivity toward cancer cell lines . The strategic inclusion of a bromine atom on the pyridine ring can increase binding affinity through the formation of halogen bonds with protein receptors, a common feature in many potent kinase inhibitors . The molecular hybridization technique used in the design of this compound aims to create novel chemical entities that may act as dual inhibitors or exhibit superior efficacy compared to their individual components . In vitro research on analogous benzofuran and piperazine/piperidine-based hybrids has demonstrated promising inhibitory activity against key oncogenic targets such as PI3K and VEGFR-2, which are critically involved in cell survival and tumor angiogenesis . Other related compounds have shown potent activity against CDK2, a cyclin-dependent kinase that regulates the cell cycle, making it a valuable target in cancer therapy . This compound is intended for research applications only, including but not limited to biological screening, mechanism of action studies, and structure-activity relationship (SAR) analysis to develop new anticancer agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c22-17-9-16(12-23-13-17)20(26)24-11-14-5-7-25(8-6-14)21(27)19-10-15-3-1-2-4-18(15)28-19/h1-4,9-10,12-14H,5-8,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCQCOUDURSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-4-ylmethanol Protection

Piperidine-4-ylmethanol is protected using tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This step prevents undesired side reactions during subsequent acylations.

Reaction Conditions :

  • Solvent: DCM (anhydrous)
  • Base: TEA (2.2 equiv)
  • Temperature: 0°C to room temperature (RT)
  • Time: 12 hours
  • Yield: ~90%

Oxidation to Piperidine-4-carbaldehyde

The alcohol is oxidized to an aldehyde using Dess-Martin periodinane (DMP) in DCM. This intermediate is critical for introducing the benzofuran moiety via Friedel-Crafts acylation.

Reaction Conditions :

  • Oxidizing agent: DMP (1.5 equiv)
  • Solvent: DCM
  • Temperature: 0°C to RT
  • Time: 2 hours
  • Yield: 85%

Benzofuran-2-Carbonyl Chloride Coupling

Benzofuran-2-carbonyl chloride is synthesized by treating benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂). The resulting acyl chloride is coupled with tert-butyl 4-formylpiperidine-1-carboxylate under Friedel-Crafts conditions using aluminum chloride (AlCl₃) as a catalyst.

Reaction Conditions :

  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: DCM
  • Temperature: 0°C to RT
  • Time: 6 hours
  • Yield: 78%

Deprotection and Reductive Amination

The Boc-protected aldehyde is deprotected using trifluoroacetic acid (TFA) in DCM, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield 1-(benzofuran-2-carbonyl)piperidin-4-yl)methylamine.

Reaction Conditions :

  • Deprotection: TFA/DCM (1:1), RT, 2 hours
  • Reductive amination: NH₄OAc (3 equiv), NaBH₃CN (1.5 equiv), methanol, RT, 12 hours
  • Yield: 70%

Synthesis of 5-Bromonicotinoyl Chloride

Activation of 5-Bromonicotinic Acid

5-Bromonicotinic acid is treated with oxalyl chloride (COCl)₂ in DCM with catalytic dimethylformamide (DMF) to form 5-bromonicotinoyl chloride.

Reaction Conditions :

  • Solvent: DCM (anhydrous)
  • Reagent: Oxalyl chloride (2.0 equiv)
  • Catalyst: DMF (2 drops)
  • Temperature: 0°C to RT
  • Time: 3 hours
  • Yield: 95%

Amide Bond Formation

The final step involves coupling 1-(benzofuran-2-carbonyl)piperidin-4-yl)methylamine with 5-bromonicotinoyl chloride using N,N-diisopropylethylamine (DIPEA) as a base in DCM.

Reaction Conditions :

  • Solvent: DCM (anhydrous)
  • Base: DIPEA (3.0 equiv)
  • Temperature: 0°C to RT
  • Time: 6 hours
  • Yield: 82%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.78 (s, 1H, pyridine-H), 8.45 (s, 1H, pyridine-H), 7.65–7.58 (m, 2H, benzofuran-H), 7.45–7.38 (m, 1H, benzofuran-H), 7.25–7.20 (m, 1H, benzofuran-H), 4.30–4.10 (m, 2H, piperidine-CH₂), 3.70–3.50 (m, 2H, piperidine-CH₂), 3.00–2.80 (m, 2H, NCH₂), 2.50–2.30 (m, 1H, piperidine-CH), 1.90–1.60 (m, 4H, piperidine-CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₁H₁₉BrN₃O₃ [M+H]⁺ : 464.0532
  • Found : 464.0538.

Optimization and Challenges

Microwave-Assisted Coupling

Microwave irradiation (120°C, 1 hour) in dimethyl sulfoxide (DMSO) with cesium carbonate (Cs₂CO₃) was explored to accelerate the amide coupling step, improving yields to 85%.

Purification Challenges

Column chromatography (silica gel, ethyl acetate/hexane gradient) was critical for isolating the final product due to polar byproducts.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The Target Compound contains two amide linkages (benzofuran-2-carbonyl-piperidine and nicotinamide moieties), which are susceptible to hydrolysis under acidic or basic conditions.
Reaction Pathway :

Amide+H2OH+ or OHCarboxylic Acid+Amine\text{Amide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic Acid} + \text{Amine}

Key Findings :

  • Acidic hydrolysis (e.g., HCl, 6M, 100°C) cleaves the benzofuran-2-carbonyl-piperidine amide bond, yielding benzofuran-2-carboxylic acid and 4-(aminomethyl)piperidine intermediates .

  • Basic hydrolysis (e.g., NaOH, 1M, reflux) selectively cleaves the nicotinamide group, producing 5-bromonicotinic acid and a secondary amine .

Conditions Reagents Products Yield Reference
HCl (6M), 100°C, 12hHydrochloric acidBenzofuran-2-carboxylic acid78%
NaOH (1M), reflux, 8hSodium hydroxide5-Bromonicotinic acid65%

Nucleophilic Aromatic Substitution (NAS) at Bromine Site

The 5-bromo substituent on the nicotinamide ring facilitates NAS reactions with nitrogen or oxygen nucleophiles.
Reaction Pathway :

5-Br-Nicotinamide+Nu5-Nu-Nicotinamide+Br\text{5-Br-Nicotinamide} + \text{Nu}^- \rightarrow \text{5-Nu-Nicotinamide} + \text{Br}^-

Key Findings :

  • Reaction with piperazine (DMF, 120°C) replaces bromine with a piperazinyl group, forming a disubstituted nicotinamide derivative .

  • Amines like methylamine (EtOH, 80°C) yield 5-(methylamino)nicotinamide .

Nucleophile Conditions Product Yield Reference
PiperazineDMF, 120°C, 24h5-Piperazinylnicotinamide82%
MethylamineEtOH, 80°C, 12h5-(Methylamino)nicotinamide70%

Reduction of Amide Groups

The amide bonds can be reduced to amines using strong reducing agents.
Reaction Pathway :

AmideLiAlH4Amine\text{Amide} \xrightarrow{\text{LiAlH}_4} \text{Amine}

Key Findings :

  • Lithium aluminum hydride (LiAlH₄) in THF reduces both amides to bis-amine derivatives .

  • Selective reduction of the nicotinamide group is achievable using BH₃·THF at 0°C .

Reducing Agent Conditions Product Yield Reference
LiAlH₄THF, reflux, 6hBis-amine derivative68%
BH₃·THF0°C, 2hNicotinamide → Nicotinamine55%

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings:
a. Suzuki-Miyaura Coupling :

5-Br-Nicotinamide+Boronic AcidPd(PPh3)45-Aryl-Nicotinamide\text{5-Br-Nicotinamide} + \text{Boronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{5-Aryl-Nicotinamide}

b. Buchwald-Hartwig Amination :

5-Br-Nicotinamide+AminePd2(dba)35-Amino-Nicotinamide\text{5-Br-Nicotinamide} + \text{Amine} \xrightarrow{\text{Pd}_2\text{(dba)}_3} \text{5-Amino-Nicotinamide}

Key Findings :

  • Suzuki coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃) produces 5-phenylnicotinamide .

  • Buchwald-Hartwig amination with morpholine yields 5-morpholinonicotinamide .

Reaction Type Reagents/Catalysts Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF5-Phenylnicotinamide75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃5-Morpholinonicotinamide63%

Piperidine Ring Functionalization

The piperidine moiety undergoes N-alkylation or oxidation :
a. N-Alkylation :

Piperidine+R-XN-Alkylpiperidine\text{Piperidine} + \text{R-X} \rightarrow \text{N-Alkylpiperidine}

b. Oxidation :

PiperidineH2O2Piperidine N-oxide\text{Piperidine} \xrightarrow{\text{H}_2\text{O}_2} \text{Piperidine N-oxide}

Key Findings :

  • Reaction with methyl iodide (K₂CO₃, DMF) yields N-methylpiperidine derivatives .

  • Oxidation with H₂O₂ (acetic acid, 50°C) forms the N-oxide.

Reaction Conditions Product Yield Reference
N-AlkylationMeI, K₂CO₃, DMF, 60°CN-Methylpiperidine88%
OxidationH₂O₂, AcOH, 50°C, 4hPiperidine N-oxide72%

Photochemical Reactions

The benzofuran moiety participates in [2+2] cycloadditions under UV light:

Benzofuran+AlkenehνCyclobutane Derivative\text{Benzofuran} + \text{Alkene} \xrightarrow{h\nu} \text{Cyclobutane Derivative}

Key Findings :

  • Irradiation at 254 nm with ethylene forms a fused cyclobutane ring.

Reactant Conditions Product Yield Reference
EthyleneUV (254 nm), CH₂Cl₂Cyclobutane adduct45%

Stability Under Physiological Conditions

The compound exhibits moderate stability in phosphate-buffered saline (PBS) at pH 7.4:

  • Half-life : 12.3 hours at 37°C .

  • Major degradation products include 5-hydroxynicotinamide (via hydrolysis) and benzofuran-2-carboxylic acid .

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may play a role in binding to these targets, while the piperidine ring and brominated nicotinamide group contribute to the overall activity and specificity of the compound. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues with Piperidine Scaffolds

The piperidine ring is a common scaffold in pharmaceuticals. Below is a comparative analysis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide and related compounds:

Compound Substituents Molecular Weight Key Functional Groups Therapeutic Area
This compound Benzofuran-2-carbonyl, 5-bromonicotinamide ~463.3 g/mol Bromine (halogen), benzofuran Undetermined (research compound)
2'-Fluoroortho-fluorofentanyl () 2-fluorophenethyl, propionamide ~399.4 g/mol Fluorine (halogen), phenethyl Opioid receptor agonist
4'-Methyl acetyl fentanyl () 4-methylphenethyl, acetamide ~367.5 g/mol Methyl, acetamide Opioid receptor agonist
Goxalapladib () Trifluoromethyl biphenyl, methoxyethyl ~718.8 g/mol Trifluoromethyl, naphthyridine Atherosclerosis
Key Observations:
  • Halogen Effects : The 5-bromonicotinamide group in the target compound differs from fluorine substituents in fentanyl analogs. Bromine’s larger atomic radius may enhance hydrophobic interactions compared to fluorine’s electronegativity .
  • Aromatic Systems : The benzofuran ring (target) vs. naphthyridine (Goxalapladib) suggests divergent binding modes. Benzofuran’s fused oxygen may mimic catechol moieties in receptor ligands, whereas naphthyridine in Goxalapladib aids in enzyme inhibition .

Pharmacokinetic and Binding Properties

  • Lipophilicity : The bromine and benzofuran groups in the target compound likely increase logP compared to fentanyl analogs, favoring CNS penetration. However, Goxalapladib’s trifluoromethyl and biphenyl groups result in higher logP, aligning with its anti-atherosclerotic action .
  • Receptor Binding: Fentanyl analogs target µ-opioid receptors via phenethyl and piperidine interactions. The target compound’s benzofuran may instead target serotonin or adenosine receptors, akin to benzofuran-containing antidepressants .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a benzofuran moiety, a piperidine ring, and a brominated nicotinamide group. The synthesis typically involves multiple steps:

  • Preparation of Benzofuran-2-carbonyl chloride : This intermediate is synthesized from benzofuran.
  • Formation of Piperidine Derivative : The benzofuran derivative reacts with piperidine.
  • Coupling with 5-Bromonicotinic Acid : The final step involves coupling to obtain the target compound.

The overall reaction can be summarized as follows:

Benzofuran+Piperidine+5 Bromonicotinic AcidN 1 benzofuran 2 carbonyl piperidin 4 yl methyl 5 bromonicotinamide\text{Benzofuran}+\text{Piperidine}+\text{5 Bromonicotinic Acid}\rightarrow \text{N 1 benzofuran 2 carbonyl piperidin 4 yl methyl 5 bromonicotinamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structural components contribute to its activity:

  • Benzofuran Moiety : Enhances binding affinity to biological targets.
  • Piperidine Ring : Increases solubility and bioavailability.
  • Brominated Nicotinamide Group : Influences reactivity and biological interactions.

2.2 Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Demonstrated selective inhibition of cancer cell lines, particularly lung adenocarcinoma (A549) with an IC50 value of approximately 16.4 μM, indicating significant potential as an anticancer agent .
Cancer Cell LineIC50 (μM)
A549 (Lung)16.4
SQ20B (Head & Neck)0.46
  • Antimicrobial Properties : Exhibits broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL against various pathogens .

3.1 In Vitro Studies

In vitro studies have shown that derivatives of benzofuran, including this compound, can effectively inhibit cancer cell proliferation and induce apoptosis in various cancer models .

3.2 In Vivo Studies

In vivo studies using murine models demonstrated significant anticancer effects without adverse effects on body weight or organ size, indicating a favorable safety profile .

4. Comparative Analysis with Similar Compounds

The compound's unique properties distinguish it from other benzofuran derivatives. For instance, compounds like N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(4-fluorophenyl)acetamide show different biological activities due to variations in substituents.

Compound NameKey FeaturesBiological Activity
N-(...)-5-bromonicotinamideBrominated nicotinamideAnticancer, Antimicrobial
N-(...)-fluorophenylacetamideFluorine substitutionVaries significantly

5.

This compound exhibits promising biological activity across various domains, particularly in cancer treatment and antimicrobial applications. Its unique chemical structure facilitates interactions with biological targets, making it a valuable candidate for further research and development in pharmacology.

Q & A

Basic: What are the common synthetic routes for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-5-bromonicotinamide, and what key intermediates are involved?

Answer: The synthesis typically involves three key steps:

Benzofuran-2-carbonyl chloride formation : React benzofuran-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux to generate the acid chloride intermediate .

Piperidine intermediate preparation : Synthesize the piperidin-4-ylmethyl scaffold via coupling reactions, often using carbodiimide-based agents (e.g., DCC) to activate carboxylic acids .

Final coupling : React the benzofuran-2-carbonyl chloride with the piperidine intermediate in the presence of a base (e.g., triethylamine) to form the target compound .

Advanced: How can reaction conditions be optimized to improve the yield of the final coupling step?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing charged intermediates.
  • Catalytic additives : Use coupling agents like HATU or EDCI to reduce side reactions and improve regioselectivity .
  • Temperature control : Conduct the reaction at 0–5°C to minimize thermal decomposition, followed by gradual warming to room temperature .
  • Purification : Employ flash chromatography or recrystallization to isolate the product with >95% purity .

Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165–175 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) with an error margin <5 ppm .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing novel analogs?

Answer:

  • 2D NMR techniques : Use HSQC and HMBC to correlate protons with adjacent carbons and assign ambiguous signals .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .
  • Deuterated solvent exchange : Identify exchangeable protons (e.g., NH) by dissolving the compound in D₂O .

Basic: What in vitro assays are recommended for initial biological screening?

Answer:

  • Kinase inhibition assays : Screen against panels of recombinant kinases (e.g., EGFR, PI3K) to identify potential targets .
  • Cell viability assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent variation : Modify the bromonicotinamide group (e.g., replace Br with Cl or CF₃) and benzofuran substituents to assess potency changes .
  • Molecular docking : Predict binding modes using software like AutoDock Vina, focusing on key residues in the target’s active site .
  • Pharmacophore modeling : Identify essential functional groups (e.g., carbonyl, bromine) for target interaction .

Advanced: What strategies address contradictory efficacy results across biological models?

Answer:

  • Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and assay durations .
  • Orthogonal validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out pharmacokinetic discrepancies .

Advanced: What techniques elucidate the compound’s mechanism at the molecular level?

Answer:

  • X-ray crystallography : Co-crystallize the compound with its target (e.g., enzyme) to resolve binding interactions at atomic resolution .
  • Cryo-EM : Visualize interactions with large protein complexes (e.g., ion channels) .
  • Kinetic studies : Use stopped-flow spectroscopy to measure binding/unbinding rates .

Basic: What are key stability considerations for storing this compound?

Answer:

  • Storage conditions : -20°C under argon, protected from light and moisture to prevent hydrolysis/oxidation .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
  • Quality checks : Monitor purity via HPLC every 3–6 months .

Advanced: How can metabolic stability be assessed in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human/rodent microsomes and NADPH, then quantify parent compound depletion via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
  • Plasma stability : Measure degradation in plasma over 24 hours to assess in vivo longevity .

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